5H-[1]benzothieno[3,2-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1benzothieno[3,2-c]carbazole is a heterocyclic compound that belongs to the class of benzothiophenes and carbazoles. It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1benzothieno[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-aminobiphenyl and thiophene derivatives can be subjected to cyclization reactions using catalysts like palladium or copper under high temperatures .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes the use of continuous flow reactors and scalable catalysts to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 5H-1benzothieno[3,2-c]carbazole undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
- Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents .
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Hydrogen gas with palladium on carbon as a catalyst.
- Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: In chemistry, 5H-1benzothieno[3,2-c]carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore. It can be modified to create derivatives with biological activity, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, 5H-1benzothieno[3,2-c]carbazole is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .
Mechanism of Action
The mechanism by which 5H-1benzothieno[3,2-c]carbazole exerts its effects is primarily through its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds::
- 5H-benzofuro[3,2-c]carbazole: This compound is similar in structure but contains an oxygen atom in place of the sulfur atom in the thiophene ring .
- Carbazole: A simpler structure without the fused thiophene ring, used widely in organic synthesis and materials science .
Uniqueness: 5H-1benzothieno[3,2-c]carbazole is unique due to its fused ring system that combines the properties of both benzothiophenes and carbazoles. This unique structure imparts distinct electronic and photophysical properties, making it valuable in various advanced applications .
Properties
IUPAC Name |
5H-[1]benzothiolo[3,2-c]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NS/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLAWPEXYBGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3SC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.